molecular formula C10H14ClNO B2507905 1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride CAS No. 2411263-14-2

1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride

Cat. No.: B2507905
CAS No.: 2411263-14-2
M. Wt: 199.68
InChI Key: AHQDKYSHQFRJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is often used in medicinal chemistry research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the reduction of isoquinoline using sodium borohydride (NaBH4) in the presence of methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or esters .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.

    Isoquinoline: A related compound with a different degree of saturation.

    8-Hydroxy-1,2,3,4-tetrahydroisoquinoline: A hydroxylated derivative with distinct properties.

Uniqueness

1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 8-position allows for unique interactions and reactivity compared to other tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-7-9-3-1-2-8-4-5-11-6-10(8)9;/h1-3,11-12H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEVMBXOZPUEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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